

# A Technical Guide to the Spectroscopic Data of 4-Benzylloxolan-2-one

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## Compound of Interest

Compound Name: 4-Benzylloxolan-2-one

Cat. No.: B2361522

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## Introduction

**4-Benzylloxolan-2-one**, also known as 4-(benzyloxy)dihydrofuran-2(3H)-one, is a gamma-butyrolactone (GBL) derivative featuring a benzyl ether moiety at the 4-position. The GBL scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The precise characterization of such molecules is paramount for ensuring their purity, confirming their structure, and understanding their chemical behavior, which are all critical aspects of drug discovery and development. This technical guide provides an in-depth overview of the key spectroscopic data for **4-Benzylloxolan-2-one** (CAS No. 22530-98-9), covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data and protocols presented herein are synthesized from established principles and available data for analogous structures, offering a robust framework for the analytical support of research involving this compound.

## Molecular Structure

The structural formula of **4-Benzylloxolan-2-one** is presented below. The molecule consists of a five-membered lactone ring with a benzyloxy group at the C4 position. This structure gives rise to characteristic spectroscopic signatures that are detailed in the subsequent sections.

Caption: Molecular Structure of **4-Benzylloxolan-2-one**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

For **4-Benzylloxolan-2-one**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information regarding the connectivity and chemical environment of each atom.

## $^1\text{H}$ NMR Spectroscopy

Experimental Protocol:

A sample of **4-Benzylloxolan-2-one** is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer at room temperature. Data processing involves Fourier transformation, phase correction, and baseline correction.

Data Interpretation:

The expected  $^1\text{H}$  NMR spectrum of **4-Benzylloxolan-2-one** will exhibit distinct signals corresponding to the protons of the benzyl group and the  $\gamma$ -butyrolactone ring.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Causality of Chemical Shift and Multiplicity
~ 7.35	Multiplet	5H	Ar-H	<p>The five aromatic protons of the benzyl group resonate in this region due to the deshielding effect of the aromatic ring current. Their overlapping signals typically appear as a complex multiplet.</p>
~ 4.60	Singlet	2H	Ph-CH <sub>2</sub> -O	<p>These benzylic protons are adjacent to an oxygen atom, which deshields them. The absence of adjacent protons results in a singlet.</p>
~ 4.40	Multiplet	1H	CH-O (C4)	<p>This proton is on the carbon bearing the benzyloxy group and is adjacent to two sets of diastereotopic protons, leading</p>

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to a complex multiplet.

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~ 4.25      Multiplet      2H      CH<sub>2</sub>-O (C5)

These two diastereotopic protons are part of the lactone ring and are coupled to the proton at C4, resulting in complex multiplets.

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~ 2.80      Multiplet      2H      CH<sub>2</sub>-C=O (C3)

These two diastereotopic protons are adjacent to the carbonyl group, which deshields them. They are coupled to the proton at C4, giving rise to complex multiplets.

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Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.

## <sup>13</sup>C NMR Spectroscopy

### Experimental Protocol:

The <sup>13</sup>C NMR spectrum is typically acquired on the same instrument as the <sup>1</sup>H NMR, using the same sample. A proton-decoupled sequence is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

## Data Interpretation:

The  $^{13}\text{C}$  NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

Chemical Shift ( $\delta$ , ppm)	Assignment	Causality of Chemical Shift
~ 177	C=O (C2)	The carbonyl carbon of the lactone is highly deshielded and appears at the downfield end of the spectrum.
~ 137	Ar-C (quaternary)	The quaternary aromatic carbon of the benzyl group to which the methylene group is attached.
~ 128.5	Ar-CH	The ortho- and meta- carbons of the phenyl ring.
~ 128.0	Ar-CH	The para- carbon of the phenyl ring.
~ 78	CH-O (C4)	The carbon atom of the lactone ring bonded to the benzyloxy group is deshielded by the oxygen atom.
~ 72	Ph-CH <sub>2</sub> -O	The benzylic carbon is deshielded by the adjacent oxygen atom.
~ 70	CH <sub>2</sub> -O (C5)	The carbon atom of the lactone ring adjacent to the ring oxygen.
~ 35	CH <sub>2</sub> -C=O (C3)	The carbon atom alpha to the carbonyl group.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

#### Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like **4-Benzylloxolan-2-one**, the spectrum can be recorded as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

#### Data Interpretation:

The IR spectrum of **4-Benzylloxolan-2-one** is expected to show characteristic absorption bands for the ester, ether, and aromatic functionalities.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~ 1770	C=O stretch	γ-Lactone
~ 3030	C-H stretch	Aromatic
~ 2950, 2870	C-H stretch	Aliphatic
~ 1600, 1495	C=C stretch	Aromatic Ring
~ 1200-1000	C-O stretch	Lactone and Ether

The strong absorption band around 1770 cm<sup>-1</sup> is highly characteristic of the carbonyl group in a five-membered lactone ring. The presence of both aromatic and aliphatic C-H stretching vibrations, along with the C-O stretching bands, confirms the key functional groups of the molecule.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation.

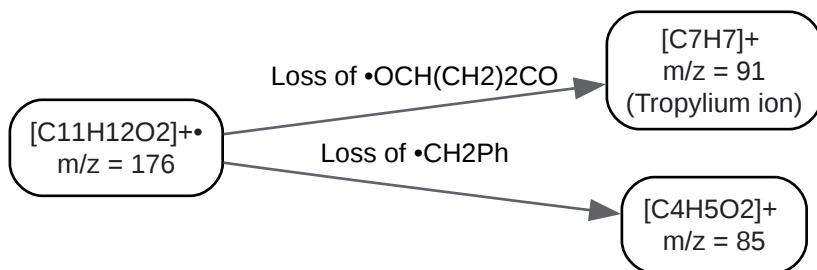
#### Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For a relatively small and neutral molecule like **4-Benzylloxolan-2-one**, EI-MS is a common method. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.

#### Data Interpretation:

The mass spectrum will show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound ( $C_{11}H_{12}O_2 = 176.21$  g/mol). The fragmentation pattern provides valuable structural information.

#### Expected Fragmentation Pattern:



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Caption: Proposed key fragmentation pathway for **4-Benzylloxolan-2-one** in EI-MS.

- Molecular Ion ( $M^+$ ): The peak at  $m/z = 176$  would correspond to the intact molecule.
- Base Peak: A very prominent peak is expected at  $m/z = 91$ , corresponding to the stable tropylium ion ( $[C_7H_7]^+$ ), formed by the cleavage of the benzylic C-O bond.
- Other Fragments: Another significant fragment could be observed at  $m/z = 85$ , resulting from the loss of the benzyl group ( $[M - 91]^+$ ).

## Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical fingerprint for **4-Benzylloxolan-2-one**. The combination of  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS allows for unambiguous structural confirmation and purity assessment. Researchers working with this

compound can use this guide as a reference for interpreting their own analytical data, ensuring the quality and reliability of their scientific investigations.

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